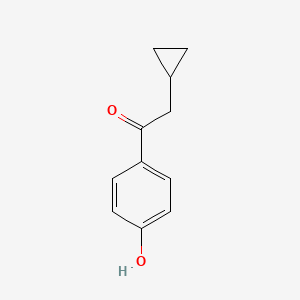

2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one

Description

2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a cyclopropyl group at the α-carbon and a hydroxyl group at the para position of the aromatic ring. The hydroxyl group imparts polarity and hydrogen-bonding capability, making it distinct from non-hydroxylated analogs.

Properties

CAS No. |

1447823-43-9 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-cyclopropyl-1-(4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C11H12O2/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8,12H,1-2,7H2 |

InChI Key |

VQECTNKAXLGNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

The synthesis can be broken down into three main stages, inspired by analogous methods for related compounds such as 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone (a close structural analog):

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| A | Condensation of 4-hydroxyphenylacetonitrile with cyclopropyl methyl ketone under basic conditions and phase transfer catalysis | 4-hydroxyphenylacetonitrile, cyclopropyl methyl ketone, strong base (NaNH2, KNH2), phase transfer catalyst (e.g., tetrabutylammonium chloride), solvent (toluene, xylene), 20–60°C, 3–6 hours | Formation of intermediate compound (I) with cyclopropyl-ethanone skeleton |

| B | Reduction of intermediate (I) with magnesium powder in the presence of iodine or potassium iodide catalyst | Magnesium powder, catalyst (I2, KI), solvent (methanol, t-butanol), 20–44°C, 3–6 hours | Conversion to alcohol intermediate (II) |

| C | Oxidation of intermediate (II) under alkaline conditions with oxygen or air and phase transfer catalyst | Alkali (NaOH, KOH, sodium ethylate), phase transfer catalyst (benzyltriethylammonium chloride), solvent (toluene, dimethylbenzene), 60–120°C, 3–10 hours | Final product 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one obtained with high purity and yield |

Key Reaction Parameters and Yields

| Parameter | Range / Options | Notes |

|---|---|---|

| Base | NaNH2, KNH2, NaH, KH | Strong bases used to deprotonate and facilitate nucleophilic attack |

| Phase Transfer Catalyst | Tetrabutylammonium chloride (TBAC), tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBAC) | Enhances reaction rates and selectivity |

| Solvent | Toluene, dimethylbenzene, trimethylbenzene, xylene | Non-polar aromatic solvents preferred for phase transfer catalysis |

| Temperature | 20–60°C (Step A), 20–44°C (Step B), 60–120°C (Step C) | Mild to moderate temperatures optimize yield and minimize side reactions |

| Reaction Time | 3–6 hours (Step A and B), 3–10 hours (Step C) | Controlled to ensure completion while avoiding degradation |

| Yield | Approx. 70–95% overall | High yield attributed to optimized conditions and catalysts |

Research Findings and Advantages

- Catalyst introduction lowers reaction temperature and suppresses tar formation, increasing yield and purity while reducing cost and environmental impact.

- The phase transfer catalysts enable smoother reaction kinetics and facilitate large-scale industrial production.

- The use of magnesium powder reduction in the presence of iodine or potassium iodide catalyst efficiently converts nitrile intermediates to the desired alcohol intermediates.

- Oxygen or air oxidation under alkaline conditions finalizes the ketone formation with high selectivity.

- The process is characterized by simple operation, mild conditions, and scalability , making it suitable for industrial synthesis.

Comparative Data Table for Different Embodiments

| Embodiment | Base | Phase Transfer Catalyst | Solvent | Temp. (°C) Step A | Temp. (°C) Step B | Temp. (°C) Step C | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | NaNH2 | Tetrabutylammonium chloride (TBAC) | Toluene | 20–60 | 20–44 | 80 | 75 | Standard method, 12.6 g product |

| 2 | KNH2 | Benzyltriethylammonium chloride (TEBAC) | Trimethylbenzene | 60 | 44 | 120 | 70–85 | Variation in molar ratios |

| 3 | NaNH2 | Tetrabutylammonium chloride (TBAC) | Xylene | 20 | 20 | 60 | 80 | Lower temp in Step C |

| 4 | KNH2 | Benzyltriethylammonium chloride (TEBAC) | Dimethylbenzene | 60 | 44 | 120 | 85 | Higher oxidation temp |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 2-cyclopropyl-1-(4-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

Research indicates that 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.

- Antimicrobial Activity : In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity.

- Antioxidant Activity : The compound's antioxidant capacity has been evaluated using DPPH free radical scavenging assays, yielding an IC50 value of approximately 18.17 µg/mL, comparable to established antioxidants like ascorbic acid.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in lung carcinoma cells (A549), by inhibiting key signaling pathways such as ERK1/2 .

Enzyme Inhibition

The compound has been explored for its potential to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes and represent significant therapeutic targets for conditions like glaucoma and neurodegenerative diseases .

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 µg/mL | |

| Antioxidant | DPPH Radical Scavenging | 18.17 µg/mL | |

| Anticancer | A549 Lung Carcinoma | - |

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial activity of various derivatives of this compound. The results indicated significant inhibition against multiple bacterial strains with minimal cytotoxicity towards human cells, highlighting its potential as a safe therapeutic agent.

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activities, the compound was tested against DPPH radicals demonstrating substantial scavenging ability. The study emphasized the importance of hydroxyl groups in enhancing antioxidant properties, suggesting that the structural features of the compound play a critical role in its efficacy .

Case Study 3: Enzyme Inhibition Mechanism

Research into the inhibition mechanisms revealed that this compound interacts with specific molecular targets through hydrogen bonding and non-covalent interactions, modulating enzyme activity effectively .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Hydrogen bonding : The hydroxyl group in the target compound enables stronger intermolecular interactions (e.g., O–H···O bonds) compared to halogenated or alkylated analogs, influencing crystal packing and solubility .

- Steric and conformational differences : Compounds with cyclopropane fused to the aromatic ring (e.g., ) exhibit restricted rotation, impacting molecular recognition in biological systems.

Biological Activity

2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 176.21 g/mol. The compound features a cyclopropyl group attached to a carbon chain adjacent to a ketone functional group, with a hydroxyphenyl moiety positioned on the ethyl side of the ketone. This unique structure contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group in the structure is believed to enhance binding affinity through hydrogen bonding, which facilitates interactions with biological receptors or enzymes. This interaction may lead to various biological effects, including antimicrobial, anti-inflammatory, and potentially anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The phenolic structure of this compound contributes to its antioxidative properties. Phenolic compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes them valuable in the development of therapeutic agents aimed at combating oxidative damage associated with various diseases .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds indicate significant enzyme inhibition at nanomolar concentrations .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of phenolic compounds similar to this compound. Results indicated potent activity against a range of bacterial strains, suggesting that modifications in the hydroxyphenyl moiety could enhance activity further .

- Enzyme Inhibition Studies : In an investigation focused on AChE inhibitors, compounds structurally related to this compound demonstrated promising results with IC50 values significantly lower than standard drugs used in clinical settings .

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one?

A typical method involves functionalizing 4-hydroxyacetophenone derivatives via nucleophilic substitution or cyclopropanation. For example, refluxing 4-hydroxyacetophenone with a cyclopropane precursor (e.g., cyclopropyl bromide) in the presence of a base like potassium carbonate in ethanol can yield the target compound. Reaction progress is monitored via TLC or HPLC, followed by purification via recrystallization .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone). Key precautions include using PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation or skin contact. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Q. Which analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : Identifies functional groups (e.g., cyclopropyl protons, aromatic signals).

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 190.2 for C₁₁H₁₂O₂).

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (using programs like SHELXL) .

- HPLC/GC : Assesses purity (>95% typical for research-grade material) .

Q. How can reaction conditions be optimized for higher yields?

Key parameters include:

- Catalyst selection : Anhydrous potassium carbonate for deprotonation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation efficiency.

- Temperature control : Reflux (~80°C) balances reactivity and side-product formation .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence enzymatic interactions in biocatalytic systems?

The cyclopropyl group may sterically hinder binding to enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO), which typically oxidize para-substituted acetophenones. Computational docking studies (e.g., AutoDock Vina) can model steric clashes or electronic effects, while kinetic assays (e.g., NADPH consumption rates) quantify enzymatic activity deviations .

Q. What crystallographic challenges arise due to the cyclopropyl and hydroxyl groups?

- Disorder : The rigid cyclopropane ring may cause positional disorder in crystal lattices, requiring high-resolution data (≤1.0 Å) for accurate refinement.

- Hydrogen bonding : The hydroxyl group forms O–H⋯O interactions, but cyclopropane’s non-planarity disrupts packing symmetry. Graph set analysis (e.g., Etter’s rules) categorizes these motifs .

- Validation tools : Use PLATON or CCDC Mercury to check for missed symmetry or twinning .

Q. How can contradictions in spectroscopic data be resolved during characterization?

- NMR discrepancies : Dynamic effects (e.g., rotamers) may split signals. Variable-temperature NMR or DFT calculations (Gaussian) can model conformers.

- Mass spectrometry anomalies : Isotopic patterns (e.g., chlorine in analogs like 2-Chloro-1-(4-hydroxyphenyl)ethanone) require careful interpretation .

- X-ray vs. computational structures : Overlay refined coordinates with DFT-optimized geometries to identify torsional deviations .

Q. What role does computational modeling play in predicting intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.